Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
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Overview
Description
Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include N,N-dimethylformamide (DMF), acetic acid, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: Shares the indole core but lacks the benzyl and cyano groups.
Tetrahydrocarbazole: Similar tetrahydro structure but different functional groups.
Cyclobuta[b]indole: Shares the cyclobuta[b]indole core but with different substituents.
Uniqueness
Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is unique due to its combination of the benzyl, cyano, and carboxylate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
benzyl 6-cyano-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate |
InChI |
InChI=1S/C19H16N2O2/c20-11-14-6-8-18-16(10-14)15-7-9-17(15)21(18)19(22)23-12-13-4-2-1-3-5-13/h1-6,8,10,15,17H,7,9,12H2 |
InChI Key |
SIWPNEFFGYYJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3=C(N2C(=O)OCC4=CC=CC=C4)C=CC(=C3)C#N |
Origin of Product |
United States |
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